molecular formula C15H17NO5 B8229537 rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

Cat. No.: B8229537
M. Wt: 291.30 g/mol
InChI Key: XNTGBHHUEQUWSQ-AGLBCWCQSA-N
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Description

rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate: is a chemical compound with the molecular formula C15H17NO5 . It is known for its unique structure, which includes a cyclooctene ring and a nitrophenyl carbonate group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate typically involves the reaction of cyclooctene with 4-nitrophenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate exerts its effects involves the reactivity of the carbonate ester group. This group can undergo hydrolysis in the presence of water or enzymes, leading to the release of the cyclooctene and nitrophenyl moieties. The molecular targets and pathways involved in these reactions are primarily related to the hydrolytic enzymes that catalyze the breakdown of carbonate esters .

Comparison with Similar Compounds

    Cyclooctene derivatives: Compounds with similar cyclooctene rings but different functional groups.

    Nitrophenyl carbonates: Compounds with the nitrophenyl carbonate group but different alkyl or aryl groups attached to the carbonate.

Uniqueness:

Properties

IUPAC Name

[(1R,2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGBHHUEQUWSQ-AGLBCWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\[C@@H](CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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